molecular formula C13H19NO2 B14667971 2-[(E)-N-hydroxy-C-pentylcarbonimidoyl]-5-methylphenol

2-[(E)-N-hydroxy-C-pentylcarbonimidoyl]-5-methylphenol

Cat. No.: B14667971
M. Wt: 221.29 g/mol
InChI Key: XIBZFFOBRIKQRD-WYMLVPIESA-N
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Description

2-[(E)-N-hydroxy-C-pentylcarbonimidoyl]-5-methylphenol is an organic compound with a complex structure that includes a phenol group, an imine group, and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-N-hydroxy-C-pentylcarbonimidoyl]-5-methylphenol typically involves the reaction of 5-methylphenol with a suitable aldehyde or ketone to form an imine intermediate. This intermediate is then reacted with hydroxylamine to introduce the N-hydroxy group. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in maintaining the reaction conditions and improving the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-N-hydroxy-C-pentylcarbonimidoyl]-5-methylphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

2-[(E)-N-hydroxy-C-pentylcarbonimidoyl]-5-methylphenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(E)-N-hydroxy-C-pentylcarbonimidoyl]-5-methylphenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and electron donation, while the imine and hydroxy groups can interact with enzymes and receptors. These interactions can modulate biological pathways and lead to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-N-hydroxy-C-hexylcarbonimidoyl]-5-methylphenol
  • 2-[(E)-N-hydroxy-C-butylcarbonimidoyl]-5-methylphenol
  • 2-[(E)-N-hydroxy-C-pentylcarbonimidoyl]-4-methylphenol

Uniqueness

2-[(E)-N-hydroxy-C-pentylcarbonimidoyl]-5-methylphenol is unique due to its specific combination of functional groups and the length of the carbon chain. This uniqueness can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

2-[(E)-N-hydroxy-C-pentylcarbonimidoyl]-5-methylphenol

InChI

InChI=1S/C13H19NO2/c1-3-4-5-6-12(14-16)11-8-7-10(2)9-13(11)15/h7-9,15-16H,3-6H2,1-2H3/b14-12+

InChI Key

XIBZFFOBRIKQRD-WYMLVPIESA-N

Isomeric SMILES

CCCCC/C(=N\O)/C1=C(C=C(C=C1)C)O

Canonical SMILES

CCCCCC(=NO)C1=C(C=C(C=C1)C)O

Origin of Product

United States

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